17beta-Dichloroacetoxyandrost-4-en-3-one
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Overview
Description
17beta-Dichloroacetoxyandrost-4-en-3-one is a synthetic steroid compound It belongs to the class of androstane steroids, which are characterized by their four-ring structure
Preparation Methods
The synthesis of 17beta-Dichloroacetoxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Acetylation: Introduction of acetoxy groups at specific positions on the steroid backbone.
Chlorination: Addition of chlorine atoms to the molecule, often using reagents like thionyl chloride or phosphorus pentachloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve large-scale synthesis using similar steps but optimized for efficiency and yield.
Chemical Reactions Analysis
17beta-Dichloroacetoxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, typically using hydrogen gas and a metal catalyst.
Substitution: Chlorine atoms can be substituted with other groups using nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17beta-Dichloroacetoxyandrost-4-en-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: Researchers study its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17beta-Dichloroacetoxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of protein synthesis and cellular metabolism.
Comparison with Similar Compounds
17beta-Dichloroacetoxyandrost-4-en-3-one can be compared with other similar compounds, such as:
- 11alpha,17beta-Dihydroxyandrost-4-en-3-one diacetate
- 17beta-Acetamidoandrost-4-en-3-one
- 4-androsten-17beta-ol-3-one glucosiduronate
These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific chlorination and acetylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7768-48-1 |
---|---|
Molecular Formula |
C21H28Cl2O3 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dichloroacetate |
InChI |
InChI=1S/C21H28Cl2O3/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(26-19(25)18(22)23)21(15,2)10-8-16(14)20/h11,14-18H,3-10H2,1-2H3/t14-,15-,16-,17-,20-,21-/m0/s1 |
InChI Key |
JPTSHJNSSYTFFZ-KZVLABISSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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